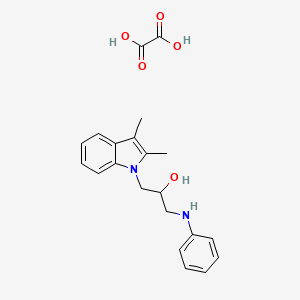
1-(2,3-dimethyl-1H-indol-1-yl)-3-(phenylamino)propan-2-ol oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,3-dimethyl-1H-indol-1-yl)-3-(phenylamino)propan-2-ol oxalate is a chemical compound that has been widely studied for its potential therapeutic applications. This compound is also known as DPI or Diphenyleneiodonium. It is a potent inhibitor of NADPH oxidase, an enzyme that is involved in the production of reactive oxygen species (ROS) in cells. DPI has been shown to have a wide range of biological effects, including anti-inflammatory, anti-tumor, and neuroprotective properties.
Applications De Recherche Scientifique
Inner-sphere Electron-transfer Stereoselectivities
Research on related compounds, such as bis(1,2-diaminoethane)cobalt(II) derivatives oxidized by tris(oxalato)cobaltate(3-), highlights the importance of oxalate-containing compounds in studying inner-sphere electron-transfer reactions. These studies provide insights into the stereochemical outcomes of redox reactions, which are crucial for understanding electron transfer in biological systems and designing redox-active materials (Marusak et al., 1991).
Hydrogen Bonded Structures in Organic Compounds
Investigations into the hydrogen-bonded networks in organic amine oxalates, including a variety of amines and their oxalate derivatives, have revealed diverse structural motifs and thermal stabilities. These findings are pivotal for designing materials with specific thermal and mechanical properties, which could be relevant for the development of new polymers or crystalline materials (Vaidhyanathan et al., 2002).
Hybrid Molecular-Based Magnets
Research on hybrid molecular-based magnets, such as those containing organic NLO chromophores and oxalate anions, demonstrates the potential of oxalate-containing compounds in the development of materials that exhibit both magnetic and nonlinear optical (NLO) properties. These materials are of significant interest for applications in data storage, sensors, and photonic devices (Lacroix et al., 2001).
Modeling Enzymatic Resting States
Compounds structurally related to oxalates have been used to model the resting states of enzymes such as oxalate oxidase and oxalate decarboxylase. These models are instrumental in understanding the catalytic mechanisms of these enzymes, which play critical roles in biological processes and have applications in biotechnology and medicine (Scarpellini et al., 2008).
Antifungal Agents Development
Research on indolylmethylamino derivatives, including studies on their synthesis and evaluation as antifungal agents, showcases the pharmaceutical applications of compounds with indole and oxalate functionalities. These studies contribute to the development of new treatments for fungal infections, highlighting the importance of structural modification for enhancing biological activity (Guillon et al., 2011).
Propriétés
IUPAC Name |
1-anilino-3-(2,3-dimethylindol-1-yl)propan-2-ol;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O.C2H2O4/c1-14-15(2)21(19-11-7-6-10-18(14)19)13-17(22)12-20-16-8-4-3-5-9-16;3-1(4)2(5)6/h3-11,17,20,22H,12-13H2,1-2H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTADXXZMMWSLOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C2=CC=CC=C12)CC(CNC3=CC=CC=C3)O)C.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[6-(2-Methoxyphenyl)pyridazin-3-yl]-N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]azetidin-3-amine](/img/structure/B2992908.png)
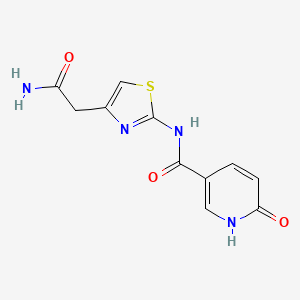
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1-(2-(cyclopentylamino)-2-oxoethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)acetamide](/img/structure/B2992911.png)
![N-[2-[4-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]thiophene-3-carboxamide](/img/structure/B2992912.png)


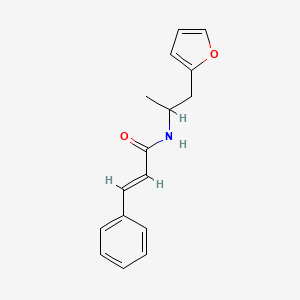
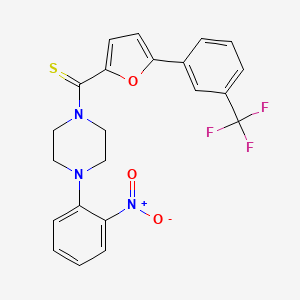
![2,6-difluoro-N-{4-[4-(4-fluorophenyl)piperazino]phenyl}benzenecarboxamide](/img/structure/B2992917.png)
![3,3-Dimethyl-3,4-dihydro-1H-furo[3,4-b]indol-1-one](/img/structure/B2992918.png)
![N-[1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)propan-2-yl]prop-2-enamide](/img/structure/B2992922.png)
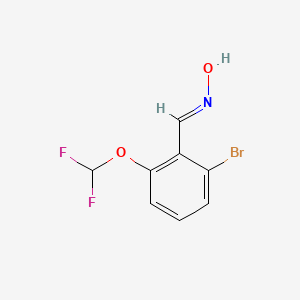
![8-(3-methoxyphenyl)-1,7-dimethyl-3-(3-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2992927.png)
